molecular formula C20H17N3O3 B12205930 1-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

1-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B12205930
M. Wt: 347.4 g/mol
InChI Key: ZEEYWJPOWILXIM-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxoethyl group, and a pyrimido[1,2-a]benzimidazole core.

Preparation Methods

The synthesis of 1-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the pyrimido group: This step involves the cyclization of the benzimidazole intermediate with a pyrimidine derivative.

    Addition of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride.

    Final modifications: The oxoethyl group can be introduced through an alkylation reaction using an appropriate alkylating agent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active benzimidazoles.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound with a simpler structure.

    Mebendazole: A well-known benzimidazole used as an anthelmintic drug.

    Albendazole: Another anthelmintic benzimidazole with a similar structure.

    Thiabendazole: Used as an antifungal and anthelmintic agent.

The uniqueness of this compound lies in its specific functional groups and the combination of the pyrimido and benzimidazole cores, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C20H17N3O3/c1-13-11-19(25)23-17-6-4-3-5-16(17)21-20(23)22(13)12-18(24)14-7-9-15(26-2)10-8-14/h3-11H,12H2,1-2H3

InChI Key

ZEEYWJPOWILXIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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